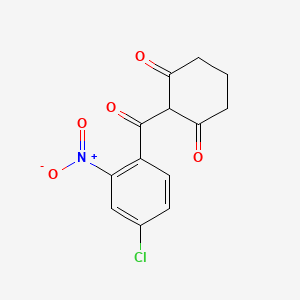![molecular formula C15H18N2O2 B14321545 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid CAS No. 101184-12-7](/img/structure/B14321545.png)
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring, which is further substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel catalysts and the presence of functional groups such as aryl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as clemizole, etonitazene, and enviroxime.
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate.
Uniqueness
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole ring and the benzoic acid moiety allows for diverse interactions and applications, setting it apart from other similar compounds.
Properties
CAS No. |
101184-12-7 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[2-(3-methylbutyl)imidazol-1-yl]benzoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)3-8-14-16-9-10-17(14)13-6-4-12(5-7-13)15(18)19/h4-7,9-11H,3,8H2,1-2H3,(H,18,19) |
InChI Key |
CHIPWXNNTQHEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NC=CN1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



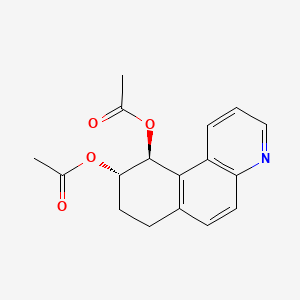
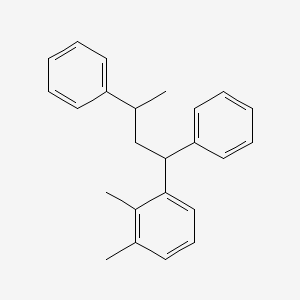
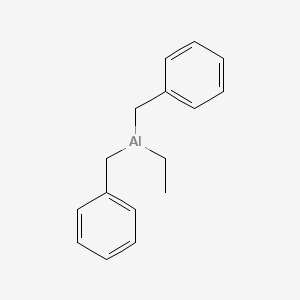
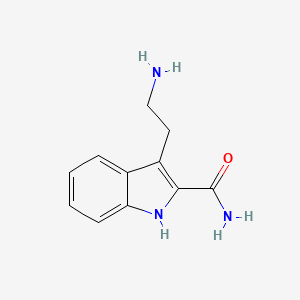
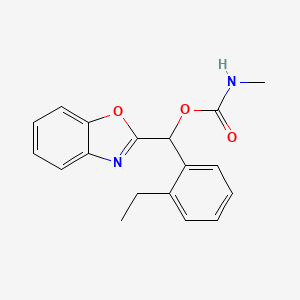

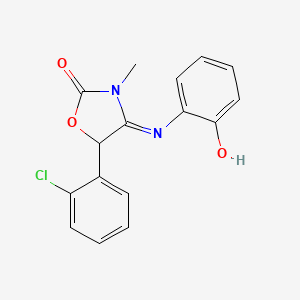
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
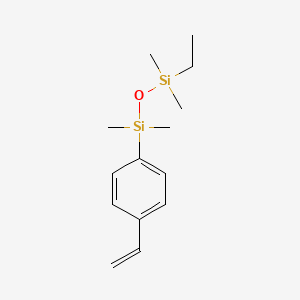
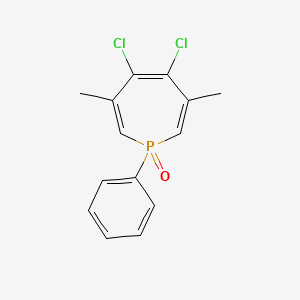
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

